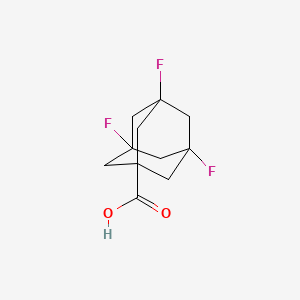

3,5,7-Trifluoroadamantane-1-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,5,7-trifluoroadamantane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3O2/c12-9-1-8(7(15)16)2-10(13,4-9)6-11(14,3-8)5-9/h1-6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBRDOUHHJWRTHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC3(CC1(CC(C2)(C3)F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60901862 | |

| Record name | NoName_1037 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60901862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214557-89-8 | |

| Record name | 3,5,7-trifluoroadamantane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5,7-Trifluoroadamantane-1-carboxylic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3,5,7-Trifluoroadamantane-1-carboxylic acid, a fluorinated derivative of adamantane with significant potential in medicinal chemistry and materials science. The strategic introduction of fluorine atoms onto the adamantane cage imparts unique physicochemical properties, most notably enhanced metabolic stability, making it an attractive scaffold for the development of novel therapeutics. This document details the compound's properties, outlines a robust synthetic methodology, provides an in-depth analysis of its spectroscopic characteristics, and explores its potential applications, particularly in the realm of drug discovery.

Introduction: The Adamantane Scaffold and the Impact of Fluorination

The adamantane moiety, a rigid, lipophilic, and three-dimensional hydrocarbon cage, has been extensively utilized as a pharmacophore in drug design.[1] Its incorporation into drug candidates can enhance their lipophilicity, facilitating passage through biological membranes, including the blood-brain barrier.[1] However, the lipophilic nature of the adamantane group can also render it susceptible to metabolic degradation.[2]

A key strategy to mitigate this metabolic instability is the introduction of fluorine atoms at the bridgehead positions of the adamantane core.[2] Fluorination can block sites of oxidative metabolism without significantly altering the steric profile of the molecule. This modification leads to compounds with improved pharmacokinetic profiles, making fluorinated adamantane derivatives highly valuable building blocks in drug discovery.[2] this compound is a prime example of such a scaffold, offering a carboxylic acid handle for further chemical modification and derivatization.

Physicochemical Properties

This compound is a white crystalline solid at room temperature.[3] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃F₃O₂ | [2][3] |

| Molecular Weight | 234.21 g/mol | [2][3] |

| CAS Number | 214557-89-8 | [2][3] |

| Appearance | White crystalline powder | [3] |

| LogP (calculated) | 2.56 | [3] |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from the readily available 1-adamantanecarboxylic acid. The core strategy involves the sequential introduction of hydroxyl groups at the bridgehead positions, followed by deoxofluorination.

Synthetic Workflow Diagram

Caption: Synthetic pathway from 1-adamantanecarboxylic acid.

Experimental Protocol: A Plausible Multi-step Synthesis

The following protocol is a representative procedure based on established methodologies for the hydroxylation and fluorination of adamantane derivatives.

Step 1: Synthesis of 3,5,7-Trihydroxyadamantane-1-carboxylic acid

-

To a stirred solution of 1-adamantanecarboxylic acid (1.0 eq) in a mixture of water and potassium hydroxide, add potassium permanganate (KMnO₄) (3.0-4.0 eq) portion-wise at a controlled temperature.

-

The reaction mixture is stirred vigorously for an extended period (24-48 hours) until the purple color of the permanganate has disappeared.

-

The reaction is quenched by the addition of a reducing agent (e.g., sodium bisulfite) and acidified with a strong acid (e.g., HCl).

-

The precipitated manganese dioxide is removed by filtration.

-

The aqueous filtrate is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude trihydroxy acid.

-

Purification can be achieved by recrystallization.

Causality behind Experimental Choices: The use of a strong oxidizing agent like KMnO₄ in an aqueous basic solution is a standard method for the hydroxylation of the tertiary C-H bonds of the adamantane cage. The reaction proceeds via a radical mechanism. Multiple equivalents of KMnO₄ and longer reaction times are necessary to achieve tri-hydroxylation.

Step 2: Synthesis of this compound

-

To a solution of 3,5,7-trihydroxyadamantane-1-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere, add an excess of a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxofluor (3.0-4.0 eq) dropwise at a low temperature (e.g., -78 °C).

-

The reaction mixture is allowed to slowly warm to room temperature and stirred for 12-24 hours.

-

The reaction is carefully quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The layers are separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Causality behind Experimental Choices: DAST and Deoxofluor are commonly used reagents for the conversion of alcohols to alkyl fluorides. The reaction proceeds via an SN2-like mechanism. An excess of the fluorinating agent is required to ensure the conversion of all three hydroxyl groups to fluorine. The reaction is performed under anhydrous conditions as these reagents are sensitive to moisture.

Spectroscopic Analysis

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple due to the high symmetry of the molecule. The protons on the adamantane cage will appear as broad multiplets in the upfield region, typically between 1.5 and 2.5 ppm. The acidic proton of the carboxylic acid will be observed as a broad singlet far downfield, generally above 10 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show characteristic signals for the adamantane cage carbons, with those bearing a fluorine atom exhibiting a large one-bond C-F coupling constant. The quaternary carbon of the carboxylic acid will appear in the range of 175-185 ppm. The bridgehead carbons attached to fluorine will be significantly shifted downfield compared to the unsubstituted adamantane.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum will display a single resonance for the three equivalent fluorine atoms, likely as a broad singlet or a complex multiplet due to coupling with the adamantane protons. The chemical shift will be in the typical range for alkyl fluorides.

Infrared (IR) Spectroscopy

The IR spectrum will show a very broad O-H stretching band for the carboxylic acid, typically from 2500 to 3300 cm⁻¹. A strong carbonyl (C=O) stretching absorption will be present around 1700 cm⁻¹. Additionally, strong C-F stretching bands will be observed in the fingerprint region, typically between 1000 and 1200 cm⁻¹.

Mass Spectrometry

The mass spectrum will show the molecular ion peak (M⁺) at m/z = 234. The fragmentation pattern will likely involve the loss of the carboxylic acid group (M-45) and successive losses of HF (M-20).

Applications in Drug Development

The unique properties of this compound make it a highly attractive building block for the development of new therapeutic agents.

Enhanced Metabolic Stability

As previously mentioned, the introduction of fluorine at the bridgehead positions of the adamantane scaffold effectively blocks sites of oxidative metabolism.[2] This leads to a longer in vivo half-life and improved pharmacokinetic properties of drug candidates incorporating this moiety.

Modulation of Physicochemical Properties

The trifluorination of the adamantane core increases its lipophilicity, which can enhance the ability of a drug molecule to cross cellular membranes. The carboxylic acid group provides a versatile handle for the attachment of various pharmacophores through amide or ester linkages.

Potential Therapeutic Areas

Adamantane derivatives have shown promise in a variety of therapeutic areas, including:

-

Antiviral agents: Amantadine and rimantadine are well-known antiviral drugs.[1]

-

Neurological disorders: Memantine, an adamantane derivative, is used in the treatment of Alzheimer's disease.[2]

-

Anticancer agents: Some adamantane-containing compounds have demonstrated cytotoxic activity against cancer cell lines.

The enhanced metabolic stability of this compound makes it a promising scaffold for the development of next-generation drugs in these and other therapeutic areas.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis, while multi-step, utilizes well-established chemical transformations. The strategic placement of three fluorine atoms on the adamantane core provides a significant advantage in terms of metabolic stability, a critical parameter in the development of effective and safe pharmaceuticals. The continued exploration of this and other fluorinated adamantane derivatives is expected to yield novel drug candidates with improved therapeutic profiles.

References

- EP0870757A2 - Fluoro-substituted adamantane derivatives - Google P

-

Koch, H.; Haaf, W. 1-Adamantanecarboxylic Acid. Org. Synth.1964 , 44, 1. (URL: [Link])

-

PubChem. This compound. (URL: [Link])

-

Dara, L.; et al. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chem. Rev.2011 , 111 (12), 7739–7793. (URL: [Link])

Sources

An In-Depth Technical Guide to 3,5,7-Trifluoroadamantane-1-carboxylic acid: Structure, Stereochemistry, and Synthetic Insights for Drug Discovery

Introduction: The Adamantane Scaffold in Modern Medicinal Chemistry

The adamantane moiety, a rigid, lipophilic, and perfectly tetrahedral hydrocarbon cage, has emerged as a privileged scaffold in drug discovery.[1][2] Its unique three-dimensional structure allows for the precise spatial orientation of pharmacophoric groups, influencing a molecule's binding affinity, selectivity, and pharmacokinetic properties.[1] The introduction of fluorine atoms onto the adamantane core further modulates its electronic and physicochemical characteristics, such as lipophilicity and metabolic stability, making fluorinated adamantane derivatives highly attractive for the development of novel therapeutics.[3] This guide provides a comprehensive technical overview of 3,5,7-trifluoroadamantane-1-carboxylic acid, a key building block in this class, focusing on its structure, stereochemistry, and synthetic accessibility for researchers in drug development.

Molecular Structure and Physicochemical Properties

This compound possesses a unique combination of a rigid hydrocarbon framework, electron-withdrawing fluorine substituents at three bridgehead positions, and a versatile carboxylic acid handle at the fourth bridgehead position.

Core Adamantane Cage:

The foundational structure is tricyclo[3.3.1.1^3,7^]decane, commonly known as adamantane.[4] This arrangement of carbon atoms is exceptionally stable and strain-free, resembling a subunit of the diamond lattice.[4] The adamantane cage itself is achiral due to its high Td symmetry.

Substitution Pattern and its Influence:

The four bridgehead (tertiary) carbons of the adamantane cage are positions 1, 3, 5, and 7. In the title compound, three of these positions are occupied by fluorine atoms, and one by a carboxylic acid group. This substitution pattern has profound effects on the molecule's properties:

-

Increased Lipophilicity: The introduction of fluorine atoms significantly enhances the lipophilicity of the molecule, a property often correlated with improved membrane permeability and bioavailability for certain drug targets.[3]

-

Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, which can lead to an extended half-life of drug candidates incorporating this moiety.[3]

-

Modulated Acidity: The electron-withdrawing nature of the three fluorine atoms influences the acidity (pKa) of the carboxylic acid group. A comprehensive study on fluorinated adamantane acids has assessed these physicochemical parameters, which are crucial for drug design.[5]

A summary of the key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃F₃O₂ | [6] |

| Molecular Weight | 234.21 g/mol | [6] |

| CAS Number | 214557-89-8 | [6] |

| XLogP3 | 2.6 | [Calculated] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

Table 1: Physicochemical Properties of this compound.

Stereochemistry: The Emergence of Chirality

While adamantane itself is achiral, the substitution of its four bridgehead positions with different groups can lead to the generation of a chiral molecule.[6][7] In the case of this compound, the four different substituents at the bridgehead positions are -F, -F, -F, and -COOH. However, since three of the substituents are identical, the molecule does not possess a stereocenter in the traditional sense. The molecule has C₃ᵥ symmetry, with a threefold rotational axis passing through the C1-carboxyl bond and the center of the opposing face. This symmetry renders the molecule achiral.

If, however, one of the fluorine atoms were to be replaced by a different substituent, the resulting 1-carboxy-3,5-difluoro-7-substituted adamantane would be chiral. The adamantane cage acts as a tetrahedral core, and with four different bridgehead substituents, it becomes a source of chirality.[4][7]

Synthesis and Characterization: A Practical Approach

A practical synthetic route to this compound has been developed, enabling its accessibility for research and development.[5] The general strategy involves the sequential functionalization of the adamantane bridgehead positions.

Synthetic Workflow:

The synthesis commences from adamantane-1-carboxylic acid and proceeds through a series of hydroxylation and fluorination steps. This iterative process allows for the controlled introduction of fluorine atoms at the desired bridgehead positions.

Figure 1: Synthetic workflow for this compound.

Experimental Protocol (Exemplary):

The following protocol is a representative, step-by-step methodology based on established procedures for the synthesis of fluorinated adamantanes.[5]

Step 1: Bridgehead Hydroxylation

-

To a stirred solution of adamantane-1-carboxylic acid in a suitable solvent (e.g., aqueous tert-butanol), add potassium permanganate (KMnO₄) portion-wise at a controlled temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quench the reaction with a suitable reducing agent (e.g., sodium bisulfite).

-

Acidify the mixture and extract the product with an organic solvent.

-

Purify the resulting hydroxyadamantane carboxylic acid by column chromatography or recrystallization.

Step 2: Deoxofluorination

-

Dissolve the hydroxyadamantane carboxylic acid in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere.

-

Cool the solution in an ice bath and add diethylaminosulfur trifluoride (DAST) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction by pouring it into a cold saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent and purify by column chromatography to yield the monofluorinated product.

Steps 3 & 4: Iterative Hydroxylation and Fluorination

Repeat the hydroxylation and fluorination steps sequentially to introduce the second and third fluorine atoms at the remaining bridgehead positions.

Characterization:

The structure and purity of this compound are confirmed through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the methylene protons of the adamantane cage.

-

¹³C NMR: The carbon NMR spectrum will display characteristic signals for the carboxyl carbon, the fluorinated bridgehead carbons (with C-F coupling), the non-fluorinated bridgehead carbon, and the methylene carbons. Long-range fluorine-mediated electronic effects can be observed in the chemical shifts.[5]

-

¹⁹F NMR: The fluorine NMR spectrum is anticipated to show a single resonance, confirming the equivalence of the three fluorine atoms.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad O-H stretching band characteristic of a carboxylic acid, a strong C=O stretching absorption, and C-F stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

X-ray Crystallography: Single-crystal X-ray diffraction analysis provides definitive proof of the three-dimensional structure in the solid state, confirming bond lengths, bond angles, and the overall molecular conformation.[5]

Applications in Drug Development

The unique properties of this compound make it a valuable building block for the design of novel therapeutic agents. The carboxylic acid group serves as a convenient handle for further chemical modifications, allowing for its incorporation into a wide range of molecular scaffolds.

Figure 2: The role of this compound in drug discovery.

The trifluoroadamantyl moiety can be employed to:

-

Enhance CNS Penetration: The increased lipophilicity can facilitate crossing the blood-brain barrier for CNS-targeted drugs.

-

Improve Metabolic Stability: The resistance of the C-F bonds to metabolism can lead to improved pharmacokinetic profiles.

-

Fine-tune Receptor Binding: The rigid scaffold allows for the precise positioning of functional groups to optimize interactions with biological targets.

Conclusion

This compound represents a sophisticated and highly valuable building block for medicinal chemists. Its well-defined three-dimensional structure, coupled with the advantageous properties conferred by trifluorination, provides a powerful tool for the design of next-generation therapeutics. A thorough understanding of its structure, stereochemistry, and synthetic accessibility, as outlined in this guide, is essential for harnessing its full potential in drug discovery and development.

References

-

Alle, T., Joyasawal, S., Oukoloff, K., Long, K., Owyang, Z., Francisco, K. R., Cahard, D., Huryn, D. M., & Ballatore, C. (n.d.). Structure-property relationships of fluorinated carboxylic acid bioisosteres. eScholarship. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12036142, this compound. [Link]

-

ResearchGate. (n.d.). Preparation of Fluoroadamantane Acids and Amines: Impact of Bridgehead Fluorine Substitution on the Solution- and Solid-State Properties of Functionalized Adamantanes. [Link]

-

Chemistry Stack Exchange. (n.d.). Chirality of substituted adamantanes. [Link]

-

Raber, D. J., Fort, R. C., Wiskott, E., Woodworth, C. W., Schleyer, P. v. R., Weber, W., & Stetter, H. (1972). Bridgehead Adamantane Carbonium Ion Reactivities. Journal of the American Chemical Society, 94(14), 4937–4942. [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. [Link]

-

University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. [Link]

-

National Institutes of Health. (n.d.). Building Chemical Intuition about Physicochemical Properties of C8-Per-/Polyfluoroalkyl Carboxylic Acids through Computational Means. [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

Defense Technical Information Center. (n.d.). Fluorine-19 Nuclear Magnetic Resonance. [Link]

-

ResearchGate. (n.d.). A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid. [Link]

-

SpectraBase. (n.d.). 1,3,5-Trifluoro-adamantane. [Link]

-

ResearchGate. (n.d.). Fluorinated Higher Carboxylic Acids. [Link]

-

Organic Syntheses. (n.d.). 1-adamantanecarboxylic acid. [Link]

-

University of Brighton. (n.d.). Fluorinated carboxylic acids as powerful building blocks for the formation of bimolecular monolayers. [Link]

-

National Institute of Standards and Technology. (n.d.). Adamantane-1-carboxylic acid. [Link]

-

Semantic Scholar. (n.d.). Facile Synthesis of 3-(Azol-1-yl)-1-adamantanecarboxylic Acids—New Bifunctional Angle-Shaped Building Blocks for Coordination Polymers. [Link]

-

ResearchGate. (n.d.). Synthesis of 3-amino-5,7-bis(methoxycarbonyl)adamantane-1-carboxylic acid 3a and its N-protected forms 4 and 5. [Link]

-

CNKI. (n.d.). Synthesis and Characterization of 3-Phenyl-adamantane-1-carboxylic Acid. [Link]

Sources

- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. bldpharm.com [bldpharm.com]

- 4. chemscene.com [chemscene.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C11H13F3O2 | CID 12036142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

3,5,7-Trifluoroadamantane-1-carboxylic acid molecular weight and formula

An In-Depth Technical Guide to 3,5,7-Trifluoroadamantane-1-carboxylic Acid: A Privileged Scaffold for Modern Drug Discovery

Authored by: A Senior Application Scientist

Introduction: The Convergence of a Rigid Scaffold and a Strategic Element

In the landscape of modern medicinal chemistry, the pursuit of novel chemical entities with enhanced pharmacological profiles is relentless. Success often hinges on the strategic combination of molecular scaffolds and key functional groups. The adamantane cage, a rigid, lipophilic, and metabolically stable hydrocarbon, has long been recognized as a "privileged" scaffold in drug design, serving as the core of approved drugs for indications ranging from viral infections to neurological disorders.[1][2][3] The strategic incorporation of fluorine, the most electronegative element, is another cornerstone of contemporary drug design, capable of profoundly modulating a molecule's physicochemical and biological properties, including metabolic stability, binding affinity, and bioavailability.[4][5][6][7][8]

This guide focuses on this compound, a molecule that embodies the powerful synergy of these two design principles. By decorating the three tertiary bridgehead positions of the adamantane-1-carboxylic acid core with fluorine atoms, a unique building block is created. This trifluorination not only influences the molecule's intrinsic properties but also offers a valuable tool for researchers and drug development professionals seeking to overcome challenges in pharmacokinetics and pharmacodynamics. This document provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its significance as a scaffold in the development of next-generation therapeutics.

Core Molecular and Physicochemical Properties

This compound is a crystalline solid whose defining feature is the symmetric placement of three fluorine atoms on the bridgehead carbons (C3, C5, and C7) opposite the carboxylic acid group at C1. This substitution pattern has significant electronic and steric consequences.

Molecular Formula and Weight

The fundamental identifiers for this compound are its molecular formula and weight, which are essential for any quantitative experimental work.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₃F₃O₂ | [9][10] |

| Molecular Weight | 234.21 g/mol | [9][10] |

| CAS Number | 214557-89-8 | [9] |

| IUPAC Name | This compound | [10][11] |

Impact of Trifluorination on Physicochemical Parameters

The introduction of three highly electronegative fluorine atoms induces a strong cumulative electron-withdrawing effect that propagates through the rigid sigma-bond framework of the adamantane cage. This significantly impacts properties crucial for drug design, such as acidity (pKa) and lipophilicity (log P). Research into fluorinated adamantanes has shown that sequential fluorination at the bridgehead positions systematically alters these parameters.[12] While specific experimental values for the trifluoro derivative were not detailed in the available literature, the trend suggests a notable increase in acidity of the carboxylic acid group and a modulation of its lipophilicity compared to the non-fluorinated parent compound, adamantane-1-carboxylic acid.[12]

| Computed Property | Value | Source(s) |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | [9][10] |

| LogP | 2.5637 | [9] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is a multi-step process that requires the sequential and selective functionalization of the adamantane bridgehead positions. A practical and effective route involves an iterative sequence of oxidation followed by deoxyfluorination.[12]

Synthetic Workflow Overview

The general strategy begins with adamantane-1-carboxylic acid and proceeds through mono- and di-fluorinated intermediates. The core transformation at each step is the conversion of a bridgehead C-H bond to a C-F bond via a hydroxyl intermediate.

Sources

- 1. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chemscene.com [chemscene.com]

- 10. This compound | C11H13F3O2 | CID 12036142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. jk-sci.com [jk-sci.com]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3,5,7-Trifluoroadamantane-1-carboxylic acid (CAS Number 214557-89-8)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorinated Adamantanes in Modern Chemistry

Adamantane, a rigid, lipophilic, and perfectly symmetrical diamondoid hydrocarbon, has carved a significant niche in medicinal chemistry and materials science. Its unique three-dimensional structure provides an ideal scaffold for the precise spatial arrangement of functional groups, influencing a molecule's steric profile and physicochemical properties. The strategic introduction of fluorine atoms onto the adamantane core, as seen in 3,5,7-Trifluoroadamantane-1-carboxylic acid, further enhances its utility. Fluorination is a well-established strategy in drug design to modulate properties such as metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive overview of the chemical identity, synthesis, safety, and potential applications of this compound, a valuable building block for the development of novel therapeutics and advanced materials.

Section 1: Chemical Identity and Physicochemical Properties

This compound is a polycyclic aliphatic carboxylic acid. The adamantane cage provides a rigid, non-aromatic core, while the trifluorination at the bridgehead positions significantly alters the electronic properties and lipophilicity of the molecule.

Nomenclature and Identifiers

| Property | Value |

| CAS Number | 214557-89-8[1][2] |

| IUPAC Name | This compound[1] |

| Molecular Formula | C₁₁H₁₃F₃O₂[2] |

| Molecular Weight | 234.21 g/mol [1][2] |

| Synonyms | Tricyclo[3.3.1.13,7]decane-1-carboxylic acid, 3,5,7-trifluoro-[2] |

| SCHEMBL960223 | |

| AKOS005762891 | |

| DB-066519 |

Physicochemical Data (Computed)

The following table summarizes key computed physicochemical properties, which are valuable for predicting the compound's behavior in various chemical and biological systems.

| Property | Value | Source |

| XLogP3 | 1.7 | PubChem[1] |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | PubChem[1], ChemScene[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[1], ChemScene[2] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1], ChemScene[2] |

| Complexity | 322 | PubChem[1] |

Section 2: Synthesis and Chemical Reactivity

The synthesis of polyfluorinated adamantanes requires specialized methods due to the high stability of the adamantane cage. A practical route to this compound has been described, involving a sequential introduction of fluorine atoms.

Synthetic Pathway Overview

A reported method for the synthesis of this compound involves a multi-step process starting from adamantane-1-carboxylic acid. The key steps include:

-

Bridgehead Hydroxylation: Potassium permanganate-mediated hydroxylation is used to introduce hydroxyl groups at the bridgehead positions (3, 5, and 7) of the adamantane core.

-

Fluorination: The hydroxyl groups are subsequently replaced with fluorine atoms using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).[3] This sequential approach allows for the controlled introduction of fluorine at the desired positions.

Caption: Relationship between properties and potential applications.

Section 4: Safety and Handling

Comprehensive safety data for this compound is limited. The following information is based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

GHS Hazard Classification

-

Hazard Statements:

Precautionary Statements

-

Prevention:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [1] * P264: Wash skin thoroughly after handling. [1] * P271: Use only outdoors or in a well-ventilated area. [1] * P280: Wear protective gloves/protective clothing/eye protection/face protection. [1]* Response:

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water. [1] * P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. [1] * P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [1] * P312: Call a POISON CENTER or doctor/physician if you feel unwell.

-

-

Storage:

Recommended Handling Procedures

Given the irritant nature of this compound, the following handling procedures are recommended:

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves. A lab coat should be worn to prevent skin contact.

-

Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved respirator.

-

-

General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Section 5: Conclusion and Future Outlook

This compound is a strategically important building block in the field of medicinal chemistry and materials science. Its rigid, trifluorinated adamantane core offers a unique combination of lipophilicity, metabolic stability, and conformational rigidity. While specific biological data for this compound remains to be fully elucidated in the public domain, its potential as a precursor for a wide range of bioactive molecules is clear. Researchers in drug discovery can leverage this compound to synthesize novel derivatives with potentially enhanced pharmacological profiles. As synthetic methodologies for fluorinated compounds continue to advance, the accessibility and application of molecules like this compound are expected to grow, paving the way for new innovations in therapeutics and beyond.

References

- ResearchGate. (2025, August 5). Facile synthesis of 3-(trifluoromethyl)adamantane derivatives.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Ivleva, E. A., et al. (2020). Synthesis of Substituted Bridged Carboxylic Acids of the Adamantane Series. Russian Journal of Organic Chemistry, 56, 1400-1410.

-

MDPI. (2024, April 26). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Retrieved from [Link]

-

PubMed. (2015, March 2). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl). Retrieved from [Link]

-

PubMed. (n.d.). Comparison of the toxicokinetics between perfluorocarboxylic acids with different carbon chain length. Retrieved from [Link]

-

PubMed. (2023, August 15). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). Retrieved from [Link]

-

DTIC. (1992, January 24). Hepatic Metabolism of Perfluorinated Carboxylic Acids and Polychlorotrifluoroethylene: A Nuclear Magnetic Resonance Investigation. Retrieved from [Link]

-

PubMed. (2015, August 28). Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors for the potential treatment of obesity and diabetes. Retrieved from [Link]

-

PubMed. (2020, October 8). Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. Retrieved from [Link]

- ResearchGate. (2025, August 6). A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid.

-

The Wheelock Laboratory. (n.d.). Analysis of Mammalian Carboxylesterase Inhibition by Trifluoromethylketone-Containing Compounds. Retrieved from [Link]

- ResearchGate. (2025, October 17). Antiviral, Antibacterial, Antifungal, and Cytotoxic Silver(I) BioMOF Assembled from 1,3,5-Triaza-7-Phoshaadamantane and Pyromellitic Acid.

- ResearchGate. (2025, December 1). Discovery and Optimization of Adamantane Carboxylic Acid Derivatives as Potent Diacylglycerol Acyltransferase 1 Inhibitors for the Potential Treatment of Obesity and Diabetes.

- ResearchGate. (2025, August 6). Synthesis and antimicrobial activity of new adamantane derivatives I.

-

PubMed Central. (2025, January 11). Exploiting the Carboxylate-Binding Pocket of β-Lactamase Enzymes using a Focused DNA-Encoded Chemical Library. Retrieved from [Link]

- ResearchGate. (n.d.). Synthesis, Characterization and Biological Screening of New N-Substituted-7-chloro-4-hydroxy-2-quinolone-3-carboxamides as Promising Anticancer Agents.

Sources

The Lipophilic Bullet Reloaded: A Technical Guide to the Biological Activity of Fluorinated Adamantane Derivatives

Introduction: The Adamantane Advantage and the Fluorine Factor

Adamantane, a rigid, lipophilic, tricyclic hydrocarbon, has long captured the attention of medicinal chemists. Its unique cage-like structure provides a robust scaffold that can be functionalized to interact with various biological targets.[1][2][3] The inherent lipophilicity of the adamantane core often enhances the bioavailability of drug candidates, facilitating their passage through biological membranes.[2][3] Amantadine and its derivative rimantadine, two of the earliest adamantane-based drugs, were initially developed as antiviral agents against Influenza A and have paved the way for the exploration of adamantane derivatives in a wide range of therapeutic areas.[2][4]

The strategic incorporation of fluorine into drug molecules has become a powerful tool in medicinal chemistry.[5][6][7] Fluorine's high electronegativity and small van der Waals radius can profoundly influence a molecule's physicochemical properties, including its metabolic stability, binding affinity to target proteins, and lipophilicity.[5][6][7] The introduction of fluorine can block sites of metabolism, leading to an extended half-life, and can alter the electronic properties of a molecule to fine-tune its interaction with biological targets.[5][7] This guide provides an in-depth technical exploration of the biological activities of fluorinated adamantane derivatives, focusing on their applications in antiviral, anticancer, and central nervous system (CNS) disorders. We will delve into the rationale behind their design, their mechanisms of action, and the experimental methodologies used to evaluate their efficacy.

Antiviral Activity: Beyond the M2 Proton Channel

The antiviral activity of adamantane derivatives is historically linked to the inhibition of the M2 proton channel of the influenza A virus.[8][9] Amantadine and rimantadine function by blocking this channel, which is crucial for the uncoating of the virus within the host cell.[8][9] However, the emergence of resistant strains, particularly those with the S31N mutation in the M2 protein, has rendered these drugs largely ineffective.[8] This challenge has spurred the development of new adamantane derivatives, including fluorinated analogs, with the aim of overcoming resistance and expanding their antiviral spectrum.

Mechanism of Action of Fluorinated Adamantane Antivirals

While some newer adamantane derivatives still target the M2 channel, including mutant forms, others exhibit antiviral activity through alternative mechanisms.[10] Fluorination can play a key role in enhancing the potency and broadening the spectrum of these compounds. For instance, the introduction of fluorine can alter the binding affinity of the adamantane scaffold to the M2 channel or other viral targets.[11]

Some proposed mechanisms for adamantane derivatives, which may be enhanced by fluorination, include:

-

Inhibition of viral entry: Some analogs may interfere with the fusion of the viral envelope with the host cell membrane by increasing the pH of endosomes, thereby inhibiting the action of host cell proteases like Cathepsin L.[12]

-

Disruption of viral assembly: Certain lipophilic adamantane derivatives have been shown to disrupt the colocalization of the viral M2 and M1 proteins, which is essential for the assembly and budding of new virions.[10]

-

Activity against other viruses: Adamantane derivatives have shown in vitro activity against a range of viruses beyond influenza, including coronaviruses (such as SARS-CoV-1 and HCoV-229E), flaviviruses (like Dengue and Zika virus), and others.[11][12][13][14] The precise mechanisms against these viruses are still under investigation but may involve interference with viral ion channels or other critical viral proteins.[12]

Experimental Workflow for Antiviral Screening

A typical workflow for evaluating the antiviral activity of novel fluorinated adamantane derivatives is outlined below.

Caption: A generalized workflow for the preclinical evaluation of novel antiviral compounds.

Step-by-Step Protocol: Plaque Reduction Assay

-

Cell Seeding: Seed confluent monolayers of a suitable host cell line (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus) in 6-well plates.

-

Virus Infection: After 24 hours, remove the growth medium and infect the cells with a known titer of the virus (e.g., 100 plaque-forming units (PFU)/well) for 1 hour at 37°C.

-

Compound Treatment: Following infection, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing various concentrations of the fluorinated adamantane derivative. A vehicle control (e.g., DMSO) and a positive control (e.g., a known antiviral drug) should be included.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until visible plaques are formed in the control wells.

-

Plaque Visualization: Fix the cells with a solution of formaldehyde and stain with a crystal violet solution.

-

Data Analysis: Count the number of plaques in each well. The percentage of plaque inhibition is calculated relative to the vehicle control. The 50% inhibitory concentration (IC50) is then determined.

Anticancer Activity: A Multifaceted Approach

The lipophilic nature of the adamantane scaffold makes it an attractive moiety for the design of anticancer agents, as it can facilitate penetration into cancer cells.[1] Fluorination can further enhance the anticancer potential by improving metabolic stability and modulating interactions with cancer-specific targets.[15]

Mechanisms of Anticancer Action

Fluorinated adamantane derivatives have been shown to exert their anticancer effects through various mechanisms, including:

-

Induction of Apoptosis: Many adamantane-based compounds have been found to induce programmed cell death in cancer cells. This can be triggered by the dissipation of the mitochondrial membrane potential and the increased production of reactive oxygen species (ROS).[15]

-

Targeting Specific Proteins: Some derivatives have been designed to target specific proteins that are overexpressed or play a critical role in cancer cell proliferation and survival. For example, fluorophenyl adamantane derivatives have shown activity against a panel of cancer cell lines, with predictions suggesting AKT1 as a potential target.[1]

-

Sigma-2 Receptor Ligands: The sigma-2 receptor is overexpressed in many types of tumors. Novel adamantane-based compounds have been synthesized as potential sigma-2 receptor ligands, with cytotoxic effects observed in cancer cell lines expressing this receptor.[1]

Structure-Activity Relationship (SAR) Insights

Studies on fluorophenyl adamantane derivatives have provided valuable insights into their structure-activity relationships. For instance, the nature of the substituent on the adamantane core can significantly impact anticancer potency. In one study, cyclohexyl ethyl and propoxy-tetrahydropyran derivatives displayed the highest anticancer activity among the tested compounds.[1]

| Compound Type | Key Structural Feature | Observed Activity | Potential Target | Reference |

| Fluorophenyl Adamantane Derivatives | Cyclohexyl ethyl or propoxy-tetrahydropyran substituent | High anticancer activity across multiple cancer cell lines | AKT1 | [1] |

| Adamantyl Isothiourea Derivatives | Isothiourea moiety | Potent activity against hepatocellular carcinoma | Not specified | [1] |

| Adamantane-based Sigma-2 Receptor Ligands | Designed to bind to the sigma-2 receptor | Cytotoxicity in cancer cell lines expressing the sigma-2 receptor | Sigma-2 Receptor | [1] |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells (e.g., HeLa, HuTu-80) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the fluorinated adamantane derivatives for 24-48 hours. Include a vehicle control and a positive control (e.g., 5-fluorouracil).

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, representing the concentration that inhibits 50% of cell growth, is then determined.

Central Nervous System (CNS) Applications: Modulating Neurotransmission

Adamantane derivatives have a significant history in the treatment of CNS disorders. Memantine, an N-methyl-D-aspartate (NMDA) receptor antagonist, is approved for the treatment of moderate-to-severe Alzheimer's disease.[16][17] The rationale for fluorinating memantine and other CNS-active adamantane derivatives is to improve their pharmacokinetic and pharmacodynamic properties, potentially leading to enhanced efficacy and a better side-effect profile.[5][18][19]

Mechanism of Action in the CNS

The primary mechanism of action for many CNS-active adamantane derivatives is the modulation of glutamatergic neurotransmission through the blockade of NMDA receptors.[16] Memantine is an uncompetitive, open-channel blocker with rapid off-rate kinetics, which allows it to preferentially block the excessive, tonic activation of extrasynaptic NMDA receptors associated with excitotoxicity, while preserving the normal synaptic transmission necessary for cognitive function.[16]

Fluorinated derivatives of memantine, such as fluoroethylnormemantine (FENM), have been developed and investigated for their neuroprotective potential.[20][21] FENM has been shown to have symptomatic anti-amnesic effects in animal models of Alzheimer's disease, with some studies suggesting a superior efficacy and a better safety profile compared to memantine.[20] FENM has also been observed to prevent Aβ-induced memory deficits, oxidative stress, inflammation, and apoptosis.[20]

Caption: Simplified diagram of NMDA receptor modulation by fluorinated adamantane derivatives.

Experimental Protocol: Passive Avoidance Test

-

Apparatus: A two-compartment apparatus with a light and a dark chamber, connected by a small opening. The floor of the dark chamber is equipped with an electric grid.

-

Acquisition Trial: Place a mouse in the light compartment. When the mouse enters the dark compartment, deliver a mild electric foot shock.

-

Drug Administration: Administer the fluorinated adamantane derivative (e.g., FENM) or vehicle control at a specified time before or after the acquisition trial.

-

Retention Trial: 24 hours later, place the mouse back in the light compartment and measure the latency to enter the dark compartment.

-

Data Analysis: A longer latency to enter the dark compartment in the drug-treated group compared to the control group indicates an improvement in memory retention.

Future Perspectives and Conclusion

The strategic fluorination of adamantane derivatives represents a promising avenue for the development of novel therapeutics with enhanced biological activity. The unique properties of fluorine can be leveraged to overcome challenges such as drug resistance in antiviral therapy, to improve the potency and selectivity of anticancer agents, and to fine-tune the pharmacological profile of CNS-active drugs.

Future research in this area will likely focus on:

-

Elucidating detailed mechanisms of action: A deeper understanding of how these compounds interact with their biological targets at a molecular level will facilitate the design of more potent and selective drugs.

-

Expanding the therapeutic applications: The diverse biological activities observed for fluorinated adamantane derivatives suggest that their potential may extend to other disease areas, such as inflammatory and metabolic disorders.[22]

-

Development of novel synthetic methodologies: Efficient and selective methods for the synthesis of complex fluorinated adamantane structures will be crucial for exploring a wider chemical space.[23][24][25]

References

-

Alamri, M. A. (n.d.). Fluorophenyl Adamantane Derivatives Anticancer Activity and Biological Targets. ResearchGate. [Link]

-

Scarpelli, R., et al. (2020). Memantine Derivatives as Multitarget Agents in Alzheimer's Disease. PubMed Central - NIH. [Link]

-

Banister, S. D., et al. (2024). Structure-Activity Relationships, Deuteration, and Fluorination of Synthetic Cannabinoid Receptor Agonists Related to AKB48, 5F-AKB-48, and AFUBIATA. PubMed. [Link]

- (n.d.). DK0870757T3 - Fluorine-substituted adamantane derivatives.

-

Maurice, T., et al. (2021). Anti-Amnesic and Neuroprotective Effects of Fluoroethylnormemantine in a Pharmacological Mouse Model of Alzheimer's Disease. PubMed. [Link]

-

Chen, B. K., et al. (2021). Fluoroethylnormemantine, A Novel Derivative of Memantine, Facilitates Extinction Learning Without Sensorimotor Deficits. PubMed. [Link]

-

Chayrov, R., et al. (2019). Memantine derivatives with potential neuroprotective effect: Synthesis and biological activity. iMedPub. [Link]

-

Mykhailiuk, P. K. (2025). Preparation of Fluoroadamantane Acids and Amines: Impact of Bridgehead Fluorine Substitution on the Solution- and Solid-State Properties of Functionalized Adamantanes. ResearchGate. [Link]

-

Chen, B. K., et al. (2021). Fluoroethylnormemantine, A Novel Derivative of Memantine, Facilitates Extinction Learning Without Sensorimotor Deficits. PMC - NIH. [Link]

-

Alamri, M. A. (n.d.). Fluorophenyl Adamantane Derivatives Anticancer Activity and Biological Targets. Semantic Scholar. [Link]

-

(n.d.). Rimantadine derivatives with antiviral activity against flaviviruses and rimantadine-resistant strain of influenza A virus. ResearchGate. [Link]

-

Adejare, A. (n.d.). Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases. Future Medicinal Chemistry. [Link]

-

Al-Kuraishy, H. M., et al. (n.d.). Potential for the Repurposing of Adamantane Antivirals for COVID-19. PubMed Central. [Link]

-

Wang, J., et al. (n.d.). Discovery of potent antivirals against amantadine-resistant influenza A viruses by targeting the M2-S31N proton channel. NIH. [Link]

-

Van der Verren, S. E., et al. (2025). Antiviral mechanisms and preclinical evaluation of amantadine analogs that continue to inhibit influenza A viruses with M2S31N-based drug resistance. PubMed. [Link]

-

(n.d.). Synthesis of functionalized adamantanes from fluoroadamantanes. ResearchGate. [Link]

-

El-Sayed, N. N. E., et al. (2022). Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs. PMC - NIH. [Link]

-

Urumova, V., et al. (n.d.). Amantadine and Rimantadine Analogues—Single-Crystal Analysis and Anti-Coronaviral Activity. MDPI. [Link]

-

(n.d.). List of Adamantane antivirals. Drugs.com. [Link]

-

Sławiński, J., et al. (2022). The novel adamantane derivatives as potential mediators of inflammation and neural plasticity in diabetes mice with cognitive impairment. PMC - PubMed Central. [Link]

-

(n.d.). Structure activity relationship of adamantane compounds. ResearchGate. [Link]

-

Wanka, L., et al. (n.d.). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. PMC - PubMed Central. [Link]

-

Zborovskii, Y. V., et al. (n.d.). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. MDPI. [Link]

-

(n.d.). Synthesis and antiviral activity of metabolites of rimantadine. PubMed. [Link]

-

Sławiński, J., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. [Link]

-

Ojima, I., et al. (n.d.). Recent advances in the strategic incorporation of fluorine into new-generation taxoid anticancer agents. NIH. [Link]

-

Adam, A. T. (2020). Application Of Fluorinated Reagents In Synthesis And Drug Discovery. eGrove - University of Mississippi. [Link]

-

Sun, S., & Adejare, A. (2006). Fluorinated molecules as drugs and imaging agents in the CNS. PubMed. [Link]

-

(2013). Biological activity of adamantane analogues. ResearchGate. [Link]

-

(2025). Novel method to synthesise valuable fluorinated drug compounds. NUS News. [Link]

-

(n.d.). In Vitro Inhibition of Zika Virus Replication with Amantadine and Rimantadine Hydrochlorides. MDPI. [Link]

-

Pellicciari, R., et al. (1980). Adamantane derivatives of biological interest. Synthesis and antiviral activity of 2-(1-adamantyl)imidazole derivatives. PubMed. [Link]

-

(n.d.). Structure activity relationship. ResearchGate. [Link]

-

(n.d.). Fluorinated Molecules as Drugs and Imaging Agents in the CNS. Bentham Science. [Link]

-

Shokova, É. A., & Kovalev, V. V. (2016). Biological Activity of Adamantane-Containing Mono- and Polycyclic Pyrimidine Derivatives (A Review). Pharmaceutical Chemistry Journal. [Link]

-

(1985). Current status of amantadine and rimantadine as anti-influenza-A agents: memorandum from a WHO meeting. PubMed. [Link]

-

Papahatjis, D. P., et al. (n.d.). The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. PMC - NIH. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Current status of amantadine and rimantadine as anti-influenza-A agents: memorandum from a WHO meeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. "Application Of Fluorinated Reagents In Synthesis And Drug Discovery" by Amna T. Adam [egrove.olemiss.edu]

- 8. Discovery of potent antivirals against amantadine-resistant influenza A viruses by targeting the M2-S31N proton channel - PMC [pmc.ncbi.nlm.nih.gov]

- 9. List of Adamantane antivirals - Drugs.com [drugs.com]

- 10. Antiviral mechanisms and preclinical evaluation of amantadine analogs that continue to inhibit influenza A viruses with M2S31N-based drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Potential for the Repurposing of Adamantane Antivirals for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Memantine Derivatives as Multitarget Agents in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. imedpub.com [imedpub.com]

- 18. DK0870757T3 - Fluorine-substituted adamantane derivatives - Google Patents [patents.google.com]

- 19. Fluorinated molecules as drugs and imaging agents in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Anti-Amnesic and Neuroprotective Effects of Fluoroethylnormemantine in a Pharmacological Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Fluoroethylnormemantine, A Novel Derivative of Memantine, Facilitates Extinction Learning Without Sensorimotor Deficits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The novel adamantane derivatives as potential mediators of inflammation and neural plasticity in diabetes mice with cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Novel method to synthesise valuable fluorinated drug compounds [news.nus.edu.sg]

The Adamantane Scaffold: A Three-Dimensional Advantage in Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The adamantane cage, a rigid, lipophilic, and perfectly three-dimensional hydrocarbon scaffold, has carved a unique and enduring niche in the landscape of medicinal chemistry. First identified in crude oil in 1933, its journey from a chemical curiosity to a privileged pharmacophore is a testament to its remarkable physicochemical properties.[1][2] This guide provides a comprehensive exploration of the adamantane moiety in drug design, delving into its fundamental characteristics, strategic applications, and the synthetic and analytical methodologies that underpin its use. We will examine how the unique geometry and lipophilicity of adamantane are leveraged to enhance drug efficacy, modulate pharmacokinetics, and unlock novel therapeutic opportunities. Through an analysis of established adamantane-containing drugs and emerging candidates, this document will serve as a technical resource for scientists seeking to harness the power of this distinctive molecular framework.

The Adamantane Advantage: Core Physicochemical Properties and Their Therapeutic Implications

The utility of adamantane in drug design stems from a confluence of unique structural and physical properties that differentiate it from common aromatic and aliphatic moieties.[1][3][4]

A Lipophilic Bullet for Enhanced Bioavailability and CNS Penetration

Adamantane is inherently lipophilic, a characteristic often quantified by its contribution to the partition coefficient (logP) of a molecule.[1][5] The incorporation of an adamantyl group can significantly increase a compound's lipophilicity, which can be a critical factor for oral bioavailability and penetration of the blood-brain barrier (BBB).[1][6] This property has been instrumental in the development of drugs targeting the central nervous system (CNS).[5][7][8] For instance, the adamantane moiety in memantine contributes to its ability to cross the BBB and exert its effects as an NMDA receptor antagonist in the treatment of Alzheimer's disease.[7][9][10]

Unparalleled Rigidity and Three-Dimensionality

Unlike flexible alkyl chains or planar aromatic rings, the adamantane cage is a rigid, strain-free structure with a distinct three-dimensional geometry.[10][11][12] This rigidity can be advantageous in several ways:

-

Precise Pharmacophore Positioning: The fixed spatial arrangement of substituents on the adamantane scaffold allows for the precise orientation of pharmacophoric groups, leading to enhanced binding affinity and selectivity for the target protein.[1][3][4]

-

Exploring Unconventional Binding Pockets: The bulky, spherical nature of adamantane enables it to interact favorably with hydrophobic pockets in proteins that may not be well-suited for flatter aromatic systems, effectively allowing drug designers to "escape the flatland" of traditional drug discovery.[1][3][4]

-

Reduced Conformational Entropy upon Binding: The pre-organized nature of the adamantane scaffold can lead to a smaller entropic penalty upon binding to a target, potentially increasing binding affinity.

Metabolic Stability and Pharmacokinetic Modulation

The carbon-hydrogen bonds of the adamantane nucleus are exceptionally strong and sterically hindered, rendering the cage highly resistant to metabolic degradation by cytochrome P450 enzymes.[10] This inherent metabolic stability can:

-

Increase Drug Half-Life: By protecting the parent molecule from rapid metabolism, the adamantane moiety can extend its plasma half-life, potentially leading to less frequent dosing regimens.[1]

-

Shield Vulnerable Functional Groups: When positioned strategically, the bulky adamantane group can act as a metabolic shield, protecting adjacent, more labile functional groups from enzymatic attack.[11]

The following table summarizes the key physicochemical properties of adamantane and their implications in drug design:

| Property | Description | Implication in Drug Design |

| Lipophilicity | High affinity for non-polar environments. | Enhanced oral bioavailability, increased penetration of the blood-brain barrier.[1][6] |

| Rigidity | Fused cyclohexane rings in a strain-free chair conformation. | Precise positioning of pharmacophores, reduced conformational entropy upon binding.[10][11][12] |

| Three-Dimensionality | Diamondoid cage structure. | Access to unique, non-planar binding pockets in target proteins.[1][3][4] |

| Metabolic Stability | Resistance to enzymatic degradation. | Increased drug half-life, protection of labile functional groups.[10] |

Adamantane in Action: A Survey of Therapeutic Applications

The unique properties of the adamantane scaffold have been successfully exploited in a diverse range of therapeutic areas.

Antiviral Agents: The Genesis of Adamantane in Medicine

The story of adamantane in medicine began with the discovery of the antiviral activity of amantadine (1-aminoadamantane) against the influenza A virus.[2][5][11] Amantadine and its derivative, rimantadine, function by blocking the M2 proton channel of the virus, which is essential for viral uncoating and replication.[13][14][15][16]

Experimental Workflow: M2 Proton Channel Inhibition Assay

This workflow outlines a conceptual approach to assessing the inhibitory activity of adamantane derivatives against the influenza A M2 proton channel.

Caption: Workflow for M2 proton channel inhibition assay.

Neurodegenerative Diseases: Modulating CNS Targets

The lipophilicity and ability to cross the BBB have made adamantane derivatives valuable tools in the fight against neurodegenerative diseases.[17][18][19]

-

Memantine: As a non-competitive NMDA receptor antagonist, memantine is used to treat moderate-to-severe Alzheimer's disease.[7][9][10] Its mechanism involves blocking the pathological overactivation of NMDA receptors while preserving their normal physiological function.[14]

-

Amantadine in Parkinson's Disease: Serendipitously discovered to have anti-parkinsonian effects, amantadine is used to treat symptoms of Parkinson's disease, likely through its action as an NMDA receptor antagonist and by promoting dopamine release.[13][14][18]

Diabetes: Targeting Enzymes with Precision

The rigid adamantane scaffold has been incorporated into enzyme inhibitors to enhance their potency and pharmacokinetic profiles.

-

Saxagliptin and Vildagliptin: These dipeptidyl peptidase-4 (DPP-4) inhibitors are used for the treatment of type 2 diabetes.[2][9] The adamantane moiety in these drugs plays a crucial role in their binding to the S1 hydrophobic pocket of the DPP-4 enzyme, contributing to their high potency and selectivity.[12]

Signaling Pathway: DPP-4 Inhibition in Glucose Homeostasis

This diagram illustrates the mechanism of action of adamantane-containing DPP-4 inhibitors.

Caption: Mechanism of DPP-4 inhibitors in glucose control.

Synthetic Strategies for Adamantane Functionalization

The chemical inertness of the adamantane core presents both a challenge and an opportunity in synthetic chemistry.[10] While harsh conditions are often required for its functionalization, this also allows for selective modifications at other parts of a molecule without affecting the adamantane cage.

Bridgehead Functionalization: The Gateway to Adamantane Derivatives

The tertiary carbons at the bridgehead positions (1, 3, 5, and 7) are the most reactive sites on the adamantane scaffold.

Step-by-Step Protocol: Synthesis of 1-Bromoadamantane

This is a foundational reaction for the synthesis of many adamantane derivatives.

-

Reactants: Adamantane, bromine, and a Lewis acid catalyst (e.g., AlBr₃).

-

Reaction Vessel: A round-bottom flask equipped with a reflux condenser and a dropping funnel, protected from moisture.

-

Procedure: a. Dissolve adamantane in an excess of bromine. b. Carefully add the Lewis acid catalyst portion-wise. c. Heat the reaction mixture to reflux for several hours. d. Monitor the reaction progress by gas chromatography (GC). e. Upon completion, cool the reaction mixture and quench with an aqueous solution of sodium bisulfite to destroy excess bromine. f. Extract the product with a suitable organic solvent (e.g., dichloromethane). g. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by recrystallization or sublimation to yield 1-bromoadamantane.

The resulting 1-bromoadamantane is a versatile intermediate that can be converted to a wide range of functional groups via nucleophilic substitution reactions.

C-H Activation: A Modern Approach to Adamantane Functionalization

Recent advances in C-H activation chemistry have provided more direct and efficient methods for functionalizing the adamantane scaffold, including at the secondary (bridge) positions.[10] These methods often employ transition metal catalysts to selectively introduce new C-C or C-heteroatom bonds.

Analytical Characterization of Adamantane Compounds

The unique structure of adamantane derivatives necessitates a combination of analytical techniques for their unambiguous characterization.

| Analytical Technique | Information Provided |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR provides information on the number and connectivity of protons. ¹³C NMR is particularly useful for confirming the carbon skeleton and the position of substituents. |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can aid in structure elucidation. |

| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups (e.g., -OH, -NH₂, C=O) attached to the adamantane core. |

| X-ray Crystallography | Provides the definitive three-dimensional structure of crystalline adamantane derivatives, confirming the stereochemistry and conformation. |

Challenges and Future Directions

Despite its successes, the use of adamantane in drug design is not without its challenges.

-

Drug Resistance: The emergence of adamantane-resistant strains of influenza A, due to mutations in the M2 protein, has limited the clinical utility of amantadine and rimantadine for this indication.[5][10]

-

Solubility: The high lipophilicity of adamantane can sometimes lead to poor aqueous solubility, posing formulation challenges.[10]

-

Toxicity: While generally well-tolerated, some adamantane derivatives can exhibit CNS-related side effects.

Future research in this area is likely to focus on:

-

Novel Adamantane Hybrids: Combining the adamantane scaffold with other pharmacophores to create multi-target drugs with improved efficacy and resistance profiles.[10]

-

Adamantane in Drug Delivery: Utilizing adamantane's properties to develop novel drug delivery systems, such as adamantane-functionalized nanoparticles and liposomes for targeted therapy.[11][20][21]

-

Computational Approaches: Employing computational modeling and machine learning to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of novel adamantane derivatives and guide their design.[10]

Conclusion

The adamantane cage continues to be a valuable and versatile scaffold in modern drug discovery. Its unique combination of lipophilicity, rigidity, and metabolic stability provides medicinal chemists with a powerful tool to address a wide range of therapeutic challenges. A thorough understanding of its fundamental properties, coupled with innovative synthetic and analytical approaches, will undoubtedly lead to the development of the next generation of adamantane-based therapeutics.

References

- Adamantane in Drug Delivery Systems and Surface Recognition. PubMed.

- Adamantane in Drug Delivery Systems and Surface Recognition. MDPI.

- Unlocking therapeutic potential: the role of adamantane in drug discovery. ConnectSci.

- The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. PubMed Central.

- Amantadine. Wikipedia.

- Adamantane - A Lead Structure for Drugs in Clinical Practice. PubMed.

- What is the classification, indication, and mechanism of action of Amantadine?. Dr.Oracle.

- Amantadine and Rimantadine. Medical Pharmacology: Antiviral Drugs.

- Adamantane - A Lead Structure for Drugs in Clinical Practice. Semantic Scholar.

- Potential for the Repurposing of Adamantane Antivirals for COVID-19. PubMed Central.

- List of Adamantane antivirals. Drugs.com.

- A Comparative Guide to the Synthesis of Adamantane Derivatives. Benchchem.

- Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks.

- Adamantane-containing drug delivery systems. Pharmacia.

- The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. SciSpace.

- Unlocking therapeutic potential: the role of adamantane in drug discovery. ResearchGate.

- Pharmacological profile of natural and synthetic compounds with rigid adamantane-based scaffolds as potential agents for the treatment of neurodegenerative diseases. ResearchGate.

- The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. ResearchGate.

- Adamantane-substituted guanylhydrazones: novel inhibitors of butyrylcholinesterase. PubMed.

- The Role of Adamantane Derivatives in Modern Drug Discovery. [No Source Found].

- Unlocking therapeutic potential: the role of adamantane in drug discovery. CoLab.

- Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PubMed Central.

- Adamantanes for the treatment of neurodegenerative diseases in the presence of SARS-CoV-2. PubMed Central.

- Adamantanes for the Treatment of Neurodegenerative Diseases in the Era of the COVID-19 Pandemic. [No Source Found].

- Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. MDPI.

- New Myrtenal–Adamantane Conjugates Alleviate Alzheimer's-Type Dementia in R

- Novel adamantane derivatives as multifunctional neuroprotective agents. UWCScholar.

- The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. ACS Publications.

- Adamantane. Wikipedia.

- Exploring Amantadine Derivatives as Urease Inhibitors: Molecular Docking and Structure–Activity Relationship (SAR) Studies. NIH.

- Adamantane-containing drug delivery systems. Pharmacia.

Sources

- 1. connectsci.au [connectsci.au]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. Unlocking therapeutic potential: the role of adamantane in drug discovery | CoLab [colab.ws]

- 5. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Potential for the Repurposing of Adamantane Antivirals for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New Myrtenal–Adamantane Conjugates Alleviate Alzheimer’s-Type Dementia in Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jchr.org [jchr.org]

- 11. mdpi.com [mdpi.com]

- 12. nbinno.com [nbinno.com]

- 13. Amantadine - Wikipedia [en.wikipedia.org]

- 14. droracle.ai [droracle.ai]

- 15. Medical Pharmacology: Antiviral Drugs [pharmacology2000.com]

- 16. drugs.com [drugs.com]

- 17. researchgate.net [researchgate.net]

- 18. Adamantanes for the treatment of neurodegenerative diseases in the presence of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. neurodegenerativejournal.com [neurodegenerativejournal.com]

- 20. Adamantane in Drug Delivery Systems and Surface Recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]

The Strategic Introduction of Fluorine: A Technical Guide to 3,5,7-Trifluoroadamantane-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The adamantane scaffold, a rigid, lipophilic, and three-dimensional diamondoid hydrocarbon, has long captured the attention of medicinal and materials chemists. Its unique architecture offers a robust platform for the development of novel therapeutics and advanced materials. The strategic introduction of fluorine atoms onto this framework can dramatically alter its physicochemical properties, enhancing metabolic stability, modulating lipophilicity, and influencing electronic characteristics. This guide provides an in-depth review of 3,5,7-trifluoroadamantane-1-carboxylic acid, a key building block in the design of next-generation functional molecules. We will delve into its synthesis, explore its distinct properties, and discuss its current and potential applications, offering a comprehensive resource for researchers seeking to leverage the power of fluorinated adamantanes.

The Adamantane Cage: A Foundation of Rigidity and Lipophilicity

Adamantane's rigid, strain-free, and highly symmetric structure makes it an attractive scaffold in drug design.[1] This diamondoid cage can serve as a lipophilic "bullet," facilitating passage through biological membranes and enhancing interactions with hydrophobic pockets in target proteins.[2] Furthermore, its three-dimensional nature allows for precise spatial orientation of functional groups, a critical aspect in the design of potent and selective bioactive molecules.[3]

The functionalization of adamantane at its bridgehead positions has paved the way for a diverse array of derivatives with tailored properties.[4] Among the various modifications, the introduction of fluorine has emerged as a particularly powerful strategy.

The Impact of Fluorination: Enhancing the Adamantane Scaffold

Fluorine, the most electronegative element, imparts unique properties when incorporated into organic molecules. In the context of adamantane, trifluorination at the 3, 5, and 7 positions leads to significant changes in:

-

Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, prolonging the in vivo half-life of drug candidates.[5]

-

Lipophilicity: Fluorination generally increases lipophilicity, which can enhance membrane permeability and binding to hydrophobic targets.[5]

-